N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst or metal catalyst. The reaction is often carried out under reflux conditions in water or other solvents .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound may target proteins involved in cell proliferation and survival, such as kinases and transcription factors .
Comparison with Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its antimicrobial and fluorescent properties.
Uniqueness: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide stands out due to its specific substitution pattern, which imparts unique biological activities and photophysical properties.
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(2)16(20)18-13-9-7-12(8-10-13)17-19-14-5-3-4-6-15(14)21-17/h3-11H,1-2H3,(H,18,20) |
InChI Key |
ODFZMLAOCJOGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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